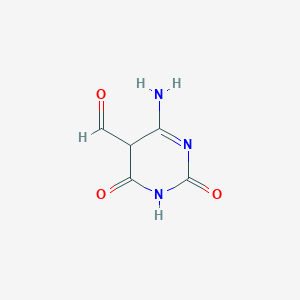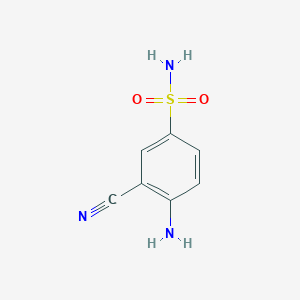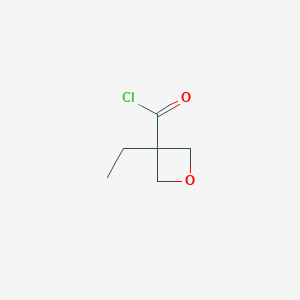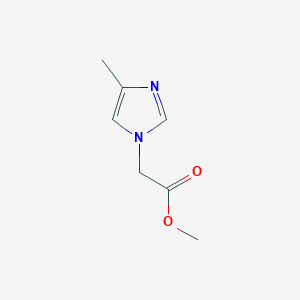
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
描述
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, known for their diverse biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride typically involves multiple steps, starting with the formation of the quinoxaline core One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of reduced quinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.
科学研究应用
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl and piperidin-4-yl groups. Similar compounds include other quinoxaline derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in their biological and chemical properties.
相似化合物的比较
Quinoxaline-2,3-diamine
N2-Methyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine
N2-Ethyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine
属性
IUPAC Name |
2-N-cyclopropyl-3-N-piperidin-4-ylquinoxaline-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-2-4-14-13(3-1)20-15(18-11-5-6-11)16(21-14)19-12-7-9-17-10-8-12;/h1-4,11-12,17H,5-10H2,(H,18,20)(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKXLXOFBATLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2NC4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671409 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-96-3 | |
| Record name | N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B1500511.png)





![6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1500523.png)
